molecular formula C13H15N3O3S B6635174 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid

1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid

Cat. No. B6635174
M. Wt: 293.34 g/mol
InChI Key: LFRFBVWJGLHVJG-UHFFFAOYSA-N
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Description

1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid, also known as ETICA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETICA is a heterocyclic compound that contains a carboxylic acid, an imidazole, and a thiophene ring in its structure.

Mechanism of Action

The mechanism of action of 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In fungal cells, 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been shown to inhibit the activity of squalene synthase, which is an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. In cancer cells, 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungal cells, 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been shown to disrupt membrane integrity and inhibit fungal growth. In addition, 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for the study of specific enzymes and proteins. Another advantage is its stability and solubility, which makes it easy to handle and store. However, one limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the study of 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid. One direction is the development of more efficient and cost-effective synthesis methods, which may enable the production of larger quantities of 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid for research and commercial applications. Another direction is the exploration of new applications for 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid, such as in the treatment of viral infections or neurological disorders. Additionally, the study of the structure-activity relationship of 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid may lead to the development of more potent and selective analogs with improved therapeutic properties.
Conclusion:
In conclusion, 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid may lead to the development of new drugs, materials, and technologies with significant benefits for society.

Synthesis Methods

The synthesis of 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid involves the reaction of 2-(2-aminoethyl)imidazole with 5-ethylthiophene-2-carboxylic acid in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a base, such as triethylamine (TEA) or N-methylmorpholine (NMM). The reaction proceeds through the formation of an amide bond between the amino group of imidazole and the carboxylic acid group of thiophene, resulting in the formation of 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid.

Scientific Research Applications

1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been investigated for its anticancer, antifungal, and antibacterial activities. In biochemistry, 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been used as a tool for studying protein-ligand interactions and enzyme kinetics. In materials science, 1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been explored for its potential applications in organic electronics and optoelectronics.

properties

IUPAC Name

1-[2-[(5-ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-2-9-3-4-11(20-9)12(17)14-5-6-16-7-10(13(18)19)15-8-16/h3-4,7-8H,2,5-6H2,1H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRFBVWJGLHVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NCCN2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid

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